1-(4-Chloro-3,5-dimethylphenyl)-2,2,2-trifluoroethanone

Description

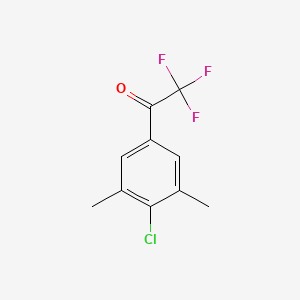

1-(4-Chloro-3,5-dimethylphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a chlorine atom at the para position and methyl groups at the 3- and 5-positions. The trifluoroacetyl group (-COCF₃) attached to the aromatic ring enhances its electrophilicity, making it a reactive intermediate in organic synthesis.

Properties

IUPAC Name |

1-(4-chloro-3,5-dimethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O/c1-5-3-7(4-6(2)8(5)11)9(15)10(12,13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJNUNGFJYRXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’,5’-dimethyl-2,2,2-trifluoroacetophenone typically involves the reaction of 4-chloro-3,5-dimethylphenyl magnesium bromide with trifluoroacetyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3’,5’-dimethyl-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4’-Chloro-3’,5’-dimethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’,5’-dimethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The chloro and dimethyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Chloro vs. Fluoro Substituents

- 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone (CAS 1256467-08-9): Molecular Formula: C₈H₂ClF₅O Molecular Weight: 244.54 g/mol . The replacement of methyl groups with fluorine atoms at the 3- and 5-positions increases electronegativity and reduces steric bulk compared to the target compound. This enhances polarity but may lower lipophilicity.

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2): Molecular Formula: C₈H₃Cl₂F₃O Molecular Weight: 243.01 g/mol .

Methyl vs. Bulkier Alkyl Groups

- 1-(3-Tert-Butylphenyl)-2,2,2-trifluoroethanone: The tert-butyl group introduces significant steric hindrance, which slows enzymatic degradation. This compound acts as a potent slow-binding inhibitor of human acetylcholinesterase, highlighting the role of bulky substituents in biological activity . In contrast, the methyl groups in the target compound balance moderate steric effects with enhanced solubility.

Variations in the Ethanone Group

- 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone (CAS 1823319-80-7): Molecular Formula: C₁₀H₉ClF₂O Molecular Weight: 218.63 g/mol . Replacing one fluorine atom with hydrogen reduces electrophilicity at the carbonyl carbon, diminishing reactivity in ketone-based reactions compared to the trifluoro analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.